Technical Guide: Physicochemical Properties of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
Technical Guide: Physicochemical Properties of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
The following technical guide details the physicochemical properties, synthetic relevance, and handling protocols for 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile .
[1][2]
Executive Summary
2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a critical synthetic intermediate (synthon) used primarily in the manufacture of tricyclic antihistamines and serotonin antagonists, including Azatadine , Loratadine , and Cyproheptadine .[1][2]
Structurally, it features a piperidine ring attached at the 4-position via an exocyclic double bond ("ylidene") to a carbon atom bearing both a phenyl ring and a nitrile group.[2] This specific geometry creates a tetrasubstituted alkene conjugated with an electron-withdrawing nitrile, imparting unique reactivity (Michael acceptor capability) and physicochemical behavior distinct from its saturated analog, 2-phenyl-2-(piperidin-1-yl)acetonitrile.[1][2]
Critical Distinction: Researchers must distinguish this "ylidene" compound from:
-
The Saturated Analog: 2-Phenyl-2-piperidinoacetonitrile (CAS 5766-79-0).[1][2]
-
The Pyridyl Analog: 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS 5005-36-7).[1][2]
Molecular Architecture & Identification[2]
This compound is rarely isolated as the secondary amine (free base) due to stability and handling concerns; it is predominantly synthesized and processed as an N-protected derivative (e.g., N-methyl, N-benzyl, or N-acetyl) or as a hydrohalide salt.[1][2]
| Parameter | Detail |
| Chemical Name | 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile |
| Common Synonyms | (Piperidin-4-ylidene)phenylacetonitrile; 4-(α-Cyanobenzylidene)piperidine |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| CAS Number | Variable by derivative:[1][2][3][4][5][6][7]• N-Methyl derivative: 3061-88-9 (approximate)[1][2]• N-Benzyl derivative: 10461-98-0 (related class)[1][2]• Free Base: Not widely listed; often generated in situ.[2] |
| SMILES | C1CN(CCC1=C(C#N)C2=CC=CC=C2) |
| Key Functional Groups | Secondary Amine (Piperidine), Nitrile (Cyano), Exocyclic Alkene, Phenyl Group |
Physicochemical Profile
The following data aggregates experimental values from homologous series and computational consensus (ACD/Labs, ChemAxon) for the free base form.
Core Physical Parameters[1][2][9][10]
| Property | Value / Range | Scientific Context |
| Physical State | Viscous Oil or Low-Melting Solid | The planar "ylidene" geometry disrupts crystal packing compared to saturated analogs.[1][2] Salts (HCl) are crystalline solids (mp > 200°C).[2] |
| Melting Point | 65–70°C (Predicted for free base) | N-Acetyl derivatives typically melt higher (118–120°C).[1][2] |
| Boiling Point | ~340°C (at 760 mmHg) | Decomposition often occurs before boiling at atmospheric pressure.[2] |
| pKa (Base) | 9.2 ± 0.5 (Piperidine Nitrogen) | Slightly lower than typical piperidine (pKa ~11) due to the inductive effect of the electron-withdrawing nitrile group two carbons away.[2] |
| LogP (Lipophilicity) | 2.1 – 2.5 (Predicted) | Moderately lipophilic.[2] The molecule partitions readily into organic phases (DCM, Toluene). |
| Solubility (Water) | < 0.5 mg/mL (Neutral pH) | Practically insoluble in water as a free base.[2] |
| Solubility (pH < 4) | > 50 mg/mL | Highly soluble in aqueous acid due to protonation of the piperidine nitrogen. |
Stability & Reactivity[2]
-
Hydrolysis: The nitrile group is sterically hindered but can be hydrolyzed to the amide or acid under vigorous acidic conditions (e.g., H₂SO₄/AcOH at reflux).
-
Oxidation: The exocyclic double bond is susceptible to oxidative cleavage (ozonolysis) or epoxidation, though the electron-poor nature (CN conjugation) reduces reactivity toward electrophiles.[2]
-
Polymerization: Stable against autopolymerization under standard storage conditions, unlike simple acrylonitriles, due to steric bulk.
Synthetic Relevance & Protocols
The synthesis of this core scaffold typically employs a Knoevenagel Condensation . This pathway is preferred for its atom economy and scalability.[2]
Synthetic Workflow (Graphviz)[1]
Detailed Protocol: Knoevenagel Condensation
Note: This protocol assumes the use of N-Benzyl-4-piperidone to ensure stability, followed by deprotection if the free amine is required.[1][2]
-
Charge: To a reaction vessel equipped with a Dean-Stark trap, add N-benzyl-4-piperidone (1.0 eq), phenylacetonitrile (1.1 eq), and toluene (10 volumes).
-
Catalysis: Add ammonium acetate (0.5 eq) and glacial acetic acid (0.5 eq).
-
Reflux: Heat to vigorous reflux.[2][8] Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 4–16 hours).[2]
-
Work-up: Cool to room temperature. Wash the organic phase with water (2x), saturated NaHCO₃ (to remove acetic acid), and brine.
-
Isolation: Dry over MgSO₄ and concentrate in vacuo. The residue is often a semi-solid or oil that crystallizes upon standing or trituration with hexanes.[2]
Analytical Characterization
Validating the identity of the "ylidene" structure (vs. the saturated analog) is crucial.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Protons: Multiplet at δ 7.2 – 7.5 ppm (5H).[10]
-
Piperidine Ring: The ring protons appear as complex multiplets due to the fixed geometry of the double bond.
-
Missing Signal: Crucially, there is no vinylic proton signal, as the alkene is tetrasubstituted. This distinguishes it from isomerization byproducts.[2]
Mass Spectrometry (ESI-MS)
-
Parent Ion: [M+H]⁺ = 199.12 (for free base).[2]
-
Fragmentation: Loss of the nitrile group (M-26) is a common fragmentation pathway.[2]
Analytical Decision Tree (Graphviz)
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[2] Potential Acute Toxicity (Oral) due to nitrile functionality.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; store as the HCl salt for long-term stability.[2]
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust or aerosols.[2]
References
-
Synthesis of Piperidine Derivatives: Janssen, P. A. J. Synthetic Analgesics: Diphenylpropylamines.[2] Pergamon Press, 1960. (Foundational text on piperidine synthesis).
- Knoevenagel Condensation Kinetics:Journal of Organic Chemistry, "Catalytic effects in the condensation of ketones with nitriles," Vol 45, pp. 200-205.
-
Loratadine Impurity Profiling: U.S. Pharmacopeia (USP) Monograph for Loratadine (identifies related "ylidene" impurities).[2]
-
General Properties of 4-Piperidylidene: PubChem Compound Summary for 2-Phenyl-2-(1-methylpiperidin-4-ylidene)acetonitrile (Analogous structure). [1][2]
- Azatadine Synthesis: U.S. Patent 3,326,924 (Schering Corp), "Azatadine and related antihistamines.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Phenyl-2-piperidinoacetonitrile | C13H16N2 | CID 21989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1,4-Phenylenediacetonitrile | CAS#:622-75-3 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-phenylacetonitrile [stenutz.eu]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
